2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile
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Overview
Description
“2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile” is a chemical compound with the molecular formula C20H12ClN3OS2 . Its average mass is 409.912 Da and its monoisotopic mass is 409.011017 Da .
Physical and Chemical Properties Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results .
Scientific Research Applications
Inhibition of Carbonyl Reductase Enzyme
The compound H(2,6-diCl-PhCO), similar in structure to 2-{[4-(4-Chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetonitrile, has been identified as a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in developing resistance to anticancer treatment and creating cardiotoxic derivatives of anthracyclines used in medicine (Adu Amankrah et al., 2021).
Potential Chemotherapeutic Applications
Another structurally related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been investigated for its potential as a chemotherapeutic agent. Molecular docking results suggest inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).
Antioxidant Activity
A derivative compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, has been used to synthesize heterocycles showing antioxidant activity. Some of these synthesized compounds demonstrated antioxidant properties nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Electrochemical and Photoluminescent Properties
The electrochemical behavior and photoluminescent properties of similar compounds like 2-amino-3-cyano-4-phenylthiophene have been explored. This research opens possibilities for developing new classes of π-conjugated oligoaminothiophenes (Ekinci et al., 2000).
Medicinal Chemistry and Drug Design
Research into pyrimidinyl and thiophene derivatives, structurally related to this compound, has provided insights for medicinal chemistry and drug design. These studies focus on creating molecules with potential pharmacological activities (Zaki et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-7-phenylthieno[3,2-d]pyrimidin-6-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3OS2/c21-14-6-8-15(9-7-14)25-19-18-17(23-12-24-19)16(13-4-2-1-3-5-13)20(27-18)26-11-10-22/h1-9,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVXMQPXJYAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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